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Compound of Interest

Compound Name:
Methyl 3-iodothiophene-2-

carboxylate

Cat. No.: B1302240 Get Quote

A comprehensive guide for researchers and drug development professionals on the distinct

spectroscopic characteristics of Methyl 3-iodothiophene-2-carboxylate and its halogenated,

methylated, and nitrated analogs. This report provides a detailed comparison of their ¹H NMR,

¹³C NMR, IR, and Mass Spectrometry data, supplemented with experimental protocols and a

visual workflow for spectroscopic analysis.

This guide offers a comparative analysis of the spectroscopic properties of Methyl 3-
iodothiophene-2-carboxylate and a selection of its derivatives, including Methyl 3-

bromothiophene-2-carboxylate, Methyl 3-chlorothiophene-2-carboxylate, Methyl 3-

methylthiophene-2-carboxylate, and Methyl 3-nitrothiophene-2-carboxylate. Understanding the

nuanced differences in their spectral data is crucial for the identification, characterization, and

quality control of these compounds in research and pharmaceutical development.

Spectroscopic Data Summary
The following tables provide a summarized comparison of the key spectroscopic data for

Methyl 3-iodothiophene-2-carboxylate and its derivatives.

¹H NMR Spectral Data (CDCl₃, δ ppm)
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Compound H4 H5 OCH₃ Other

Methyl 3-

iodothiophene-2-

carboxylate

~7.5 (d) ~7.1 (d) ~3.9 (s)

Methyl 3-

bromothiophene-

2-carboxylate[1]

7.46 (d) 7.09 (d) 3.90 (s)

Methyl 3-

chlorothiophene-

2-carboxylate

~7.4 (d) ~7.0 (d) ~3.9 (s)

Methyl 3-

methylthiophene-

2-carboxylate

7.33 (d) 6.84 (d) 3.87 (s) 2.53 (s, 3-CH₃)

Methyl 3-

nitrothiophene-2-

carboxylate

~8.1 (d) ~7.4 (d) ~4.0 (s)

Note: 'd' denotes a doublet and 's' denotes a singlet. Approximate values (~) are estimated

based on typical substituent effects and may vary slightly based on experimental conditions.

¹³C NMR Spectral Data (CDCl₃, δ ppm)
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Compo
und

C=O C2 C3 C4 C5 OCH₃ Other

Methyl 3-

iodothiop

hene-2-

carboxyla

te

~162 ~135 ~95 ~140 ~128 ~52

Methyl 3-

bromothi

ophene-

2-

carboxyla

te[1]

161.0 133.63 116.96 130.61 127.12 52.10

Methyl 3-

chlorothi

ophene-

2-

carboxyla

te

~161 ~133 ~128 ~130 ~127 ~52

Methyl 3-

methylthi

ophene-

2-

carboxyla

te

163.5 132.8 139.3 131.2 125.8 51.7
16.2 (3-

CH₃)

Methyl 3-

nitrothiop

hene-2-

carboxyla

te

~160 ~130 ~150 ~128 ~125 ~53

Note: Approximate values (~) are estimated based on typical substituent effects and may vary

slightly based on experimental conditions.
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IR Spectral Data (cm⁻¹)
Compound ν(C=O) ν(C-O) ν(C=C) ν(C-S)

Other Key
Bands

Methyl 3-

iodothiophen

e-2-

carboxylate

~1710 ~1250 ~1520 ~830

Methyl 3-

bromothiophe

ne-2-

carboxylate

~1715 ~1255 ~1525 ~835

Methyl 3-

chlorothiophe

ne-2-

carboxylate

~1720 ~1260 ~1530 ~840

Methyl 3-

methylthioph

ene-2-

carboxylate

1718 1255 1535 845
2950 (C-H

stretch)

Methyl 3-

nitrothiophen

e-2-

carboxylate

~1725 ~1270 ~1540 ~850
~1530 &

~1350 (NO₂)

Note: Approximate values (~) are provided based on typical ranges for these functional groups.

Mass Spectrometry Data (m/z)
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Compound Molecular Ion [M]⁺ Key Fragment Ions

Methyl 3-iodothiophene-2-

carboxylate
268

[M-OCH₃]⁺, [M-COOCH₃]⁺,

[C₄H₂IS]⁺

Methyl 3-bromothiophene-2-

carboxylate[1]
220/222 (M/M+2)

[M-OCH₃]⁺, [M-COOCH₃]⁺,

[C₄H₂BrS]⁺

Methyl 3-chlorothiophene-2-

carboxylate
176/178 (M/M+2)

[M-OCH₃]⁺, [M-COOCH₃]⁺,

[C₄H₂ClS]⁺

Methyl 3-methylthiophene-2-

carboxylate[2]
156 125 ([M-OCH₃]⁺)

Methyl 3-nitrothiophene-2-

carboxylate
187

[M-NO₂]⁺, [M-OCH₃]⁺, [M-

COOCH₃]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.7 mL of

deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) is used as an internal standard (0

ppm).

¹H NMR Acquisition: Proton spectra are acquired with a sufficient number of scans to obtain

a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 12 ppm, a

pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Carbon spectra are acquired using a proton-decoupled pulse

sequence. A larger number of scans is generally required compared to ¹H NMR. Typical

parameters include a spectral width of 0 to 200 ppm, a pulse width of 30-45 degrees, and a

relaxation delay of 2-5 seconds to ensure quantitative data for all carbon environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
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FT-IR spectra are recorded on a spectrometer equipped with a universal attenuated total

reflectance (ATR) accessory or using KBr pellets.

ATR Method (for solids and liquids): A small amount of the sample is placed directly on the

ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A background spectrum of the clean crystal is taken prior to sample analysis.

KBr Pellet Method (for solids): Approximately 1-2 mg of the compound is ground with 100-

200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin,

transparent pellet using a hydraulic press. The pellet is placed in the sample holder, and the

spectrum is recorded.

Mass Spectrometry (MS)
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI)

source.

Sample Introduction: The sample is introduced into the ion source via a direct insertion probe

or through a gas chromatograph (GC-MS).

Ionization: Electron ionization is performed at a standard energy of 70 eV.

Analysis: The resulting ions are separated by a mass analyzer (e.g., quadrupole or time-of-

flight) and detected to generate the mass spectrum. The mass-to-charge ratio (m/z) of the

molecular ion and significant fragment ions are recorded.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of

a synthesized organic compound.
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Workflow for Spectroscopic Characterization
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Caption: A flowchart illustrating the key stages from chemical synthesis to spectroscopic

analysis and data interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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